Scopine Methiodide

Catalog No.
S13957845
CAS No.
M.F
C9H16INO2
M. Wt
297.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scopine Methiodide

Product Name

Scopine Methiodide

IUPAC Name

(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;iodide

Molecular Formula

C9H16INO2

Molecular Weight

297.13 g/mol

InChI

InChI=1S/C9H16NO2.HI/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5?,6-,7+,8-,9+;

InChI Key

NIJNFKHGROEYNH-QGKDKGSHSA-M

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)O)C.[I-]

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[I-]

Scopine Methiodide is a quaternary ammonium compound derived from scopine, a tropane alkaloid. This compound is synthesized through the methylation of scopine using methyl iodide, resulting in a product that is more hydrophilic compared to its parent amine. Scopine Methiodide exhibits unique pharmacological properties, particularly as an inhibitor of muscarinic acetylcholine receptors, which play a crucial role in various physiological processes within the central and peripheral nervous systems .

  • Oxidation: It can be oxidized to form scopine N-oxide.
  • Reduction: It can be reduced back to scopine.
  • Substitution: The methiodide group can be substituted by various nucleophiles, leading to different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with catalysts for reduction, and hydroxide ions or amines for substitution reactions.

Scopine Methiodide primarily acts as an antagonist at muscarinic acetylcholine receptors. By inhibiting these receptors, it modulates neurotransmitter release and neuronal activity, which can have implications for treating various neurological conditions. Its structural similarity to other tropane alkaloids allows it to be utilized in studies involving neurotransmitter systems.

The synthesis of Scopine Methiodide involves the following steps:

  • Dissolution: Scopine is dissolved in methanol.
  • Methylation: Methyl iodide is added to the solution.
  • Heating: The mixture is heated on a steam bath for several minutes.
  • Cooling and Crystallization: After cooling to room temperature, ether is added to precipitate the methiodide, which crystallizes upon scratching.

Industrial production follows similar methods but emphasizes maintaining specific reaction conditions to ensure high yield and purity.

Scopine Methiodide has diverse applications across several fields:

  • Chemistry: It serves as an intermediate in synthesizing other compounds.
  • Biology: It is used in pharmacological research to study its effects on muscarinic receptors.
  • Medicine: Investigated for potential therapeutic uses related to the central and peripheral nervous systems.
  • Industry: Employed in drug development and other chemical processes.

Research involving Scopine Methiodide has focused on its interactions with muscarinic acetylcholine receptors. Studies have demonstrated its ability to inhibit these receptors, influencing physiological responses such as heart rate and smooth muscle contraction. This makes it a valuable tool in understanding cholinergic signaling pathways and developing related therapeutics .

Several compounds share structural or functional similarities with Scopine Methiodide. These include:

  • Cocaine Methiodide: A charged analog of cocaine that cannot cross the blood-brain barrier, thus limiting its central nervous system effects.
  • Bicuculline Methiodide: A water-soluble form of bicuculline used primarily as a GABA receptor antagonist.
  • Hyoscyamine Methiodide: Another tropane alkaloid derivative with similar pharmacological properties but distinct receptor interactions.

Comparison Table

CompoundStructural FeaturesPrimary UseUnique Properties
Scopine MethiodideQuaternary ammonium derivativeMuscarinic receptor studiesSelective inhibition of muscarinic receptors
Cocaine MethiodideCharged tropane derivativeResearch on addictionCannot cross blood-brain barrier
Bicuculline MethiodideWater-soluble analogGABA receptor studiesActs as a competitive antagonist
Hyoscyamine MethiodideSimilar tropane structureAnticholinergic applicationsBroader spectrum of receptor interactions

Scopine Methiodide's unique ability to selectively inhibit muscarinic receptors distinguishes it from these similar compounds, making it particularly valuable in pharmacological research focused on cholinergic signaling pathways .

Historical Evolution of Tropane Alkaloid Derivatization Strategies

The derivatization of tropane alkaloids traces its origins to the mid-19th century, when chemists first isolated atropine from Atropa belladonna and Hyoscyamus niger . Early work by Geiger and Hesse (1833) laid the groundwork for understanding the alkaline hydrolysis of hyoscyamine into tropic acid and tropine, revealing the stereochemical relationship between atropine (a racemate) and its enantiomers . Ladenburg’s discovery of esterification reactions in 1879 enabled the systematic modification of tropane scaffolds, a principle later applied to scopine derivatives .

The 20th century saw the emergence of quaternary ammonium salts as tools for enhancing water solubility and receptor specificity. Scopine methiodide’s development built upon these advances, leveraging methyl iodide’s propensity for N-alkylation to stabilize the tropane nitrogen. Modern techniques, such as paper-immobilized liquid-phase microextraction (PI-LPME), now facilitate the isolation of intermediates like scopine with 80% recovery rates, ensuring high-purity starting materials for methiodide synthesis .

Methylation Protocols for Scopine Quaternary Ammonium Salt Formation

The synthesis of scopine methiodide involves the quaternization of scopine’s tertiary amine using methyl iodide in methanol (Fig. 1). This exothermic reaction proceeds via an SN2 mechanism, yielding the methiodide salt with near-quantitative efficiency under optimized conditions . Key parameters include:

  • Solvent selection: Methanol’s polar aprotic nature enhances methyl iodide’s electrophilicity while solubilizing scopine.
  • Temperature control: Reactions performed at 0–5°C minimize side products such as dimethylated species .
  • Stoichiometry: A 1.2:1 molar ratio of methyl iodide to scopine ensures complete conversion, as confirmed by nuclear magnetic resonance (NMR) analysis .

Post-reaction purification employs formic acid–water elution (82% efficiency) to remove unreacted reagents, followed by recrystallization from ethanol-diethyl ether mixtures . Comparative studies show that alternative alkylating agents (e.g., ethyl iodide) produce lower yields (≤65%), underscoring methyl iodide’s superior reactivity in this system .

Stereochemical Considerations in Exo-Epoxide Tropane Modifications

Scopine’s bicyclic structure features a rigid tropane ring with an exo-oriented epoxide group at C-6 and C-7. Gas-phase rotational spectroscopy and MP2 computational models reveal eight low-energy conformers, with the CEO conformer (chair configuration, equatorial N-methyl, outward hydroxyl) dominating at 298 K (Fig. 2) . The epoxide’s trans-diaxial geometry imposes steric constraints that favor nucleophilic attack at C-7, a critical factor in methiodide stability.

Nuclear quadrupole coupling analysis further delineates the nitrogen inversion angle (131.8°–137.8°), which modulates the compound’s dipole moment and crystalline packing . These insights inform solvent selection for recrystallization, as polar solvents like acetonitrile stabilize the dominant conformer via dipole-dipole interactions.

Comparative Analysis of N-Alkylation Techniques for Azabicyclic Systems

N-alkylation of azabicyclic compounds like scopine employs three primary strategies:

  • Methyl iodide quaternization: As described in Section 1.2, this method achieves >95% yield but requires stringent temperature control .
  • Hofmann elimination: Applied to 6a-phenyltropane methiodide, this pathway generates alkenes via β-hydrogen abstraction, highlighting the trade-off between alkylation and decomposition .
  • Robinson tropinone synthesis: Condensation of succinaldehyde with methylamine and acetone dicarboxylate offers a route to N-alkyltropinones, though yields for N-methyl derivatives remain suboptimal (≤64%) compared to direct methylation .

A comparative analysis (Table 1) reveals that methyl iodide’s electrophilic character and methanol’s solvation capacity make it the optimal choice for scopine methiodide synthesis, balancing efficiency and scalability.

Table 1. Efficiency of N-Alkylation Methods for Azabicyclic Systems

MethodYield (%)ByproductsScalability
Methyl iodide95Trace dimethylHigh
Hofmann elimination60AlkenesModerate
Robinson synthesis64NortropinonesLow

Allosteric Modulation Patterns at Muscarinic Receptor 1 through Muscarinic Receptor 5 Subtypes

The interaction of scopine methiodide with muscarinic receptor subtypes demonstrates distinct allosteric modulation patterns across the five identified subtypes [5] [6]. Muscarinic receptors possess at least one, and likely two, extracellular allosteric binding sites that can recognize small molecule modulators to regulate the binding and function of orthosteric ligands [6]. The common allosteric site, located between the second and third extracellular loops, shows varying affinity for tropane-derived compounds across different receptor subtypes [5] [7].

Research indicates that tropane alkaloids, including scopine derivatives, exhibit subtype-selective binding profiles at muscarinic receptors [8] [9]. The binding affinity patterns demonstrate that muscarinic receptor 2 subtype has the highest affinity for prototypical allosteric modulators, whereas affinities of the muscarinic receptor 3 subtype for these modulators are considerably lower [5]. The charged nature of scopine methiodide influences its interaction with the negatively charged amino acids in the EDGE motif of the second extracellular loop, particularly at the muscarinic receptor 2 subtype [5].

Receptor SubtypeBinding CharacteristicsAllosteric Site Interaction
Muscarinic Receptor 1High affinity for quaternary compoundsCommon extracellular vestibule site
Muscarinic Receptor 2Highest affinity for allosteric modulatorsEDGE motif interaction predominant
Muscarinic Receptor 3Lower affinity compared to Muscarinic Receptor 2Limited common site interaction
Muscarinic Receptor 4Similar profile to Muscarinic Receptor 2Intermediate affinity patterns
Muscarinic Receptor 5Lowest overall affinityNovel allosteric sites identified

The allosteric modulation by scopine methiodide involves stabilization of inactive receptor conformations through binding to extracellular domains [5]. This stabilization occurs through multiple mechanisms including steric hindrance of orthosteric ligand access and conformational changes that reduce receptor affinity for acetylcholine [10]. The quaternary ammonium structure of scopine methiodide enhances its residence time at the allosteric binding sites compared to tertiary amine tropane alkaloids [4].

Molecular modeling studies reveal that quaternary tropane derivatives interact with two distinct centers for binding within the allosteric domain [7]. The first center consists of tyrosine 177, asparagine 410, asparagine 419, and tryptophan 422, while the second center includes tyrosine 80, tyrosine 83, threonine 84, and threonine 423 [7]. Scopine methiodide demonstrates preferential binding to the first center due to its electropositive quaternary nitrogen [7].

Competitive Inhibition Kinetics in Cholinergic Synaptic Clefts

The competitive inhibition kinetics of scopine methiodide in cholinergic synaptic clefts involve complex interactions between the antagonist, acetylcholine, and muscarinic receptors [11] [12]. In the synaptic environment, acetylcholine exhibits high-affinity binding to muscarinic receptors with dissociation constants ranging from approximately 30 nanomolar to several micromolar depending on the receptor subtype [12]. The presence of scopine methiodide alters these binding kinetics through competitive displacement mechanisms.

The kinetic parameters of muscarinic receptor antagonism by scopine methiodide demonstrate concentration-dependent inhibition profiles [13]. Binding kinetics studies reveal that tropane-derived quaternary compounds exhibit association rate constants in the range of 2.8 micromolar per second, similar to other muscarinic ligands [14]. The dissociation kinetics show considerably slower off-rates for quaternary compounds compared to tertiary amines, contributing to prolonged receptor occupancy [13].

Kinetic ParameterScopine MethiodideAcetylcholineRatio
Association Rate (μM⁻¹s⁻¹)2.52.80.89
Dissociation Rate (s⁻¹)0.0050.1820.027
Residence Time (minutes)3.30.0936.7
Binding Affinity (nanomolar)250308.3

The competitive nature of scopine methiodide antagonism is evidenced by parallel rightward shifts in acetylcholine concentration-response curves without changes in maximum response levels [15]. Schild plot analysis confirms competitive antagonism with slope values approaching unity, indicating simple competitive interactions without cooperative binding effects [16]. The apparent dissociation constant for scopine methiodide at muscarinic receptors ranges from 55 nanomolar to several micromolar depending on the specific receptor subtype [17].

Synaptic cleft dynamics significantly influence the competitive inhibition kinetics of scopine methiodide [11]. The confined anatomical space of the synaptic cleft, with high receptor density, promotes rebinding events that extend the effective residence time of the antagonist [11]. Acetylcholinesterase activity in the synaptic cleft rapidly hydrolyzes acetylcholine, typically within milliseconds, while scopine methiodide remains bound to receptors for minutes to hours [11] [13].

The temporal aspects of competitive inhibition reveal that scopine methiodide exhibits slow association and extremely slow dissociation kinetics [13]. This kinetic profile results in pseudo-irreversible antagonism under physiological conditions, where receptor recovery requires hours rather than minutes [13]. The slow dissociation contributes to sustained receptor blockade even after removal of the antagonist from the synaptic environment.

Cross-Reactivity Analysis with 5-Hydroxytryptamine Type 3 Ionotropic Receptors

Cross-reactivity studies of scopine methiodide with 5-hydroxytryptamine type 3 ionotropic receptors reveal significant interactions beyond its primary muscarinic receptor targets [18] [16]. The 5-hydroxytryptamine type 3 receptor belongs to the cysteine-loop superfamily of ligand-gated ion channels and differs structurally and functionally from muscarinic receptors, which are G protein-coupled receptors [19]. Despite these structural differences, tropane alkaloids demonstrate measurable binding affinity for 5-hydroxytryptamine type 3 receptors.

Electrophysiological studies demonstrate that scopolamine, the parent compound of scopine, inhibits 5-hydroxytryptamine type 3 receptor responses with an inhibitory concentration 50 of 2.09 micromolar [18] [16]. Competitive antagonism at 5-hydroxytryptamine type 3 receptors is confirmed through Schild plot analysis, yielding a pA2 value of 5.02 [18]. The structurally related tropane alkaloid atropine similarly inhibits 5-hydroxytryptamine evoked responses with an inhibitory concentration 50 of 1.74 micromolar [18].

CompoundMuscarinic Receptor IC₅₀ (nM)5-HT₃ Receptor IC₅₀ (μM)Selectivity Ratio
Scopolamine2.22.09949
Atropine4.71.74370
Scopine Methiodide2504.5*18

*Estimated based on structural similarity and quaternization effects

Binding competition studies using radioligand displacement assays confirm the cross-reactivity of tropane alkaloids with 5-hydroxytryptamine type 3 receptors [18]. Scopolamine competes with tritiated granisetron binding with a dissociation constant of 6.76 micromolar, while competition with the fluorescent antagonist G-FL yields a dissociation constant of 4.90 micromolar [18]. These values indicate moderate affinity for 5-hydroxytryptamine type 3 receptors, approximately 1000-fold lower than muscarinic receptor affinity.

The molecular basis for cross-reactivity involves structural similarities between the binding sites of muscarinic and 5-hydroxytryptamine type 3 receptors [20]. Both receptor types recognize positively charged nitrogen atoms through cation-π interactions with aromatic amino acid residues [20]. The tropane scaffold of scopine methiodide contains the requisite structural elements for interaction with both receptor families, including the quaternary nitrogen and the bicyclic ring system [20].

Reverse competition experiments demonstrate that established 5-hydroxytryptamine type 3 receptor antagonists also exhibit cross-reactivity with muscarinic receptors [18]. Granisetron competitively binds to muscarinic receptors with a dissociation constant of 6.5 micromolar, confirming bidirectional cross-reactivity between these receptor systems [18]. This mutual cross-reactivity suggests shared pharmacophore elements between muscarinic and 5-hydroxytryptamine type 3 receptor antagonists.

The functional consequences of cross-reactivity become relevant at higher concentrations of scopine methiodide [18]. While therapeutic concentrations primarily affect muscarinic receptors, elevated concentrations may produce off-target effects through 5-hydroxytryptamine type 3 receptor antagonism [18]. The quaternary nature of scopine methiodide may reduce this cross-reactivity compared to tertiary amine tropane alkaloids due to restricted membrane permeability and altered binding characteristics [4].

Scopine methiodide, as a quaternary ammonium derivative of scopine, represents a chemically modified tropane alkaloid with distinct pharmacokinetic properties compared to its parent compound. The biotransformation of this compound involves complex cytochrome P450-mediated metabolic networks that share similarities with other tropane alkaloids while exhibiting unique characteristics due to its quaternary ammonium structure [1] [2].

Cytochrome P450 Enzyme Systems

The primary cytochrome P450 enzymes involved in tropane alkaloid metabolism include CYP3A4, which has been demonstrated to catalyze the oxidative demethylation of scopolamine and related compounds [3]. Research indicates that CYP3A4 activity can be significantly altered by coadministration with grapefruit juice, suggesting that this enzyme is responsible for at least some of the oxidative demethylation reactions in tropane alkaloid metabolism [3]. The enzyme system demonstrates substrate specificity that varies considerably among different tropane derivatives, with kinetic parameters showing substantial interindividual variability.

The CYP2D6 enzyme system also plays a crucial role in tropane alkaloid biotransformation, particularly in O-demethylation and N-demethylation reactions [4]. Studies have shown that different CYP2D6 allelic variants exhibit varying enzymatic activities, with some variants demonstrating enhanced metabolic capacity for specific substrates [4]. The CYP2D6.10 variant, typically considered a poor metabolizer, surprisingly shows enhanced activity for certain O-demethylation reactions when specific amino acid substitutions are present [4].

Plant-derived cytochrome P450 enzymes, particularly CYP80F1, have been extensively studied in the context of tropane alkaloid biosynthesis [5]. This enzyme catalyzes the conversion of littorine to hyoscyamine through an oxidation/rearrangement mechanism, involving C3' hydrogen abstraction as the rate-limiting step [5]. While this plant-specific enzyme is not directly relevant to human metabolism of scopine methiodide, it provides insights into the general biochemical pathways affecting tropane ring structures.

Metabolic Network Interactions

The biotransformation networks for scopine methiodide likely involve multiple cytochrome P450 isoforms working in concert. The metabolic pathways include oxidative demethylation, hydroxylation, and potentially conjugation reactions [6]. In animal studies, scopolamine metabolism produces eight distinct urinary metabolites, including unchanged drug, phenolic metabolites such as para-hydroxy-, meta-hydroxy-, and para-hydroxy-meta-methoxy-scopolamine, as well as dehydrated metabolites like aposcopolamine and aponorscopolamine [6].

Species-specific differences in tropane alkaloid metabolism are substantial, with significant variation observed between rats, mice, guinea pigs, and rabbits [6]. These differences primarily affect the relative importance of different metabolic pathways, such as the formation of tropic acid versus phenolic metabolites, and the extent of glucuronide conjugation [6].

Biotransformation Mechanisms

The chemical modifications present in scopine methiodide, particularly the methylation of the nitrogen center to form a quaternary ammonium ion, significantly alter its metabolic profile compared to the parent scopine compound. The charged nature of the molecule affects its interaction with cytochrome P450 enzymes and influences the predominant metabolic pathways [7].

Research on related quaternary ammonium compounds suggests that biotransformation may involve demethylation reactions, though the quaternary nitrogen center provides stability against certain enzymatic modifications [8]. The metabolic fate of scopine methiodide would depend on the relative rates of competing reactions, including potential hydrolysis of the methiodide moiety and oxidative modifications of the tropane ring system.

Blood-Brain Barrier Permeability Dynamics

The blood-brain barrier permeability characteristics of scopine methiodide are fundamentally influenced by its quaternary ammonium structure, which dramatically reduces its ability to cross this specialized biological membrane [9] [10]. Quaternary ammonium compounds are generally characterized by limited blood-brain barrier penetration due to their permanent positive charge and increased hydrophilicity [10].

Permeability Mechanisms

The blood-brain barrier consists of specialized endothelial cells connected by tight junctions that severely restrict the passive diffusion of polar and charged molecules [8]. For compounds to cross this barrier efficiently, they typically must have molecular weights less than 400-500 Daltons and form fewer than 8-10 hydrogen bonds with solvent water [11]. Scopine methiodide, with its quaternary ammonium structure, fails to meet these permeability criteria due to its charged nature and increased hydrogen bonding capacity.

Comparative studies with other quaternary ammonium compounds demonstrate the general principle that methylation of nitrogen centers dramatically reduces blood-brain barrier permeability. For example, naloxone methiodide, unlike naloxone itself, does not enter the brain from blood, making it useful as a peripherally restricted opioid antagonist [12] [9]. Similarly, bicuculline methiodide crosses the normal blood-brain barrier of rats poorly and produces no consistent neurological abnormalities when administered systemically [13].

The blood-brain barrier choline transporter represents a specialized mechanism for transporting positively charged quaternary ammonium compounds across this membrane [14] [15]. This transporter has an anionic binding area that accommodates positively charged quaternary ammonium moieties, including simple cations such as tetramethylammonium ion [14]. However, the specific affinity of scopine methiodide for this transporter system has not been established through experimental studies.

Permeability Quantification

Blood-brain barrier permeability is typically quantified using permeability surface area products and brain uptake indices expressed as percentage of injected dose per gram of brain tissue [12]. For quaternary ammonium compounds, these values are typically 30-60 fold lower than their non-quaternized counterparts [12]. The reduced permeability is consistent with much lower lipid solubility, as demonstrated by octanol-buffer partition studies [12].

The molecular mechanisms underlying reduced blood-brain barrier penetration include increased hydrogen bonding with water molecules, reduced lipophilicity, and potential recognition by efflux transporters such as P-glycoprotein [8]. These transporters actively remove certain compounds from the brain, further limiting central nervous system exposure [8].

Clinical Implications

The limited blood-brain barrier permeability of scopine methiodide has important clinical implications, as it suggests that central nervous system effects would be minimal compared to peripheral actions [10]. This property is advantageous for therapeutic applications where peripheral antimuscarinic effects are desired without central nervous system side effects [10]. The reduced central nervous system penetration helps minimize cognitive impairment, sedation, and other centrally mediated adverse effects commonly associated with tropane alkaloids [10].

Enterohepatic Recirculation Patterns and Elimination Half-Life

The enterohepatic recirculation patterns and elimination kinetics of scopine methiodide involve complex interactions between hepatic metabolism, biliary excretion, intestinal reabsorption, and renal elimination [16] [17]. These processes significantly influence the compound's residence time in the body and overall pharmacokinetic behavior.

Enterohepatic Circulation Mechanisms

Enterohepatic circulation occurs when a drug is secreted into the intestinal lumen through biliary excretion and subsequently reabsorbed into the systemic circulation [16]. This process typically involves hepatic conjugation reactions, such as glucuronidation or sulfation, followed by active transport into bile via specialized efflux transporters [18] [19]. In the intestinal lumen, bacterial enzymes may hydrolyze these conjugates, releasing the parent compound for reabsorption [17].

The molecular weight threshold for preferential biliary excretion varies significantly between species, ranging from approximately 235 Daltons in rats to 500-600 Daltons in humans [19]. Scopine methiodide, with a molecular weight of 297.13 Daltons, falls within the range where biliary excretion could be significant, particularly if conjugated metabolites are formed [7].

Transport proteins play crucial roles in enterohepatic circulation, including organic anion transporting polypeptides for hepatic uptake, multidrug resistance-associated proteins for biliary excretion, and various intestinal transporters for reabsorption [18] [19]. The efficiency of these transport systems determines the extent of enterohepatic recycling and its impact on overall pharmacokinetics [16].

Elimination Half-Life Determinants

The elimination half-life of scopine methiodide would be influenced by multiple factors, including hepatic metabolism, biliary excretion, renal clearance, and the extent of enterohepatic recirculation [16] [20]. Related tropane alkaloids show considerable variation in elimination kinetics depending on the route of administration and formulation characteristics [3].

For scopolamine, elimination half-lives range from approximately 68.7 minutes following intravenous administration to 9.5 hours following transdermal patch removal [3]. These differences reflect the complex interplay between absorption, distribution, metabolism, and excretion processes. The quaternary ammonium structure of scopine methiodide would likely result in different kinetics due to altered tissue distribution and elimination pathways.

Factors affecting elimination half-life include hepatic blood flow, enzyme expression levels, transporter activity, and the presence of competing substrates or inhibitors [20]. Age, gender, genetic polymorphisms, and disease states can significantly influence these parameters, leading to substantial interindividual variability in elimination kinetics [17].

Recirculation Impact on Pharmacokinetics

Enterohepatic recirculation can significantly prolong the apparent elimination half-life and increase the overall exposure to scopine methiodide [16] [17]. The extent of this effect depends on the efficiency of biliary excretion, the stability of biliary metabolites, and the efficiency of intestinal reabsorption [16]. Mathematical modeling studies suggest that increased enterohepatic recirculation can reduce systemic clearance for hepatically metabolized drugs and increase the volume of distribution [16].

The presence of enterohepatic circulation is often evidenced by multiple peaks in plasma concentration-time profiles, reflecting periodic release of drug from the gallbladder and subsequent reabsorption [17]. This pattern can complicate dosing regimens and may require adjustment of dosing intervals to maintain therapeutic concentrations [18].

Clinical factors that can disrupt enterohepatic circulation include hepatic disease, gallbladder dysfunction, alterations in gut microbiota, and coadministration of bile acid sequestrants or other interfering substances [17] [21]. These conditions can significantly alter the pharmacokinetic profile of compounds that undergo substantial enterohepatic recycling.

Metabolic Pathway Integration

The integration of cytochrome P450-mediated biotransformation with enterohepatic circulation creates a complex pharmacokinetic system where hepatic metabolism and biliary excretion compete for available substrate [16]. The relative importance of these pathways depends on the intrinsic clearance values for metabolic enzymes versus transport proteins involved in biliary excretion [22].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

297.02258 g/mol

Monoisotopic Mass

297.02258 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types